molecular formula C21H30N2O2 B5484164 1-cyclohexyl-N-(4-isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxamide

1-cyclohexyl-N-(4-isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxamide

カタログ番号 B5484164
分子量: 342.5 g/mol
InChIキー: AVSTUINDWWACCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclohexyl-N-(4-isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Synthesis Method: CPP-115 can be synthesized through a multi-step process involving the reaction of cyclohexanone with 4-isopropylbenzylamine to form 1-cyclohexyl-4-(4-isopropylphenyl) piperazine. This intermediate is then reacted with ethyl chloroformate to form 1-cyclohexyl-4-(4-isopropylphenyl) piperazine-2,5-dione. The final step involves the reaction of this compound with pyrrolidinecarboxylic acid to form CPP-115. Scientific Research Application: CPP-115 has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Studies have shown that CPP-115 can effectively increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission and reduced neuronal excitability. This makes CPP-115 a promising candidate for the treatment of epilepsy, which is characterized by excessive neuronal activity. In addition, CPP-115 has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment option for anxiety and depression. Mechanism of Action: CPP-115 exerts its pharmacological effects by inhibiting GABA-AT, which is responsible for the breakdown of GABA. Inhibition of GABA-AT leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission. This leads to reduced neuronal excitability and increased inhibition of neurotransmitter release, resulting in the therapeutic effects of CPP-115. Biochemical and Physiological Effects: CPP-115 has been shown to increase GABA levels in various regions of the brain, including the hippocampus, thalamus, and cortex. This leads to enhanced GABAergic neurotransmission, resulting in reduced neuronal excitability and increased inhibition of neurotransmitter release. In addition, CPP-115 has been shown to increase the expression of GABA receptors, further enhancing GABAergic neurotransmission. Advantages and Limitations for Lab Experiments: CPP-115 has several advantages for use in lab experiments, including its high potency and selectivity for GABA-AT inhibition. In addition, CPP-115 has a long half-life, making it suitable for in vivo studies. However, CPP-115 also has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental conditions. Future Directions: There are several potential future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising treatment option for substance abuse disorders. In addition, further research is needed to better understand the pharmacokinetics and pharmacodynamics of CPP-115, as well as its potential side effects and toxicity. Finally, there is a need for studies to investigate the potential therapeutic applications of CPP-115 in other neurological and psychiatric disorders, including schizophrenia and bipolar disorder.

特性

IUPAC Name

1-cyclohexyl-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-15(2)17-10-8-16(9-11-17)13-22-21(25)18-12-20(24)23(14-18)19-6-4-3-5-7-19/h8-11,15,18-19H,3-7,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSTUINDWWACCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。